molecular formula C14H24N2O5S B2483908 Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid CAS No. 1037825-20-9

Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid

Cat. No.: B2483908
CAS No.: 1037825-20-9
M. Wt: 332.42
InChI Key: GNAZZEYMVIVFQM-UHFFFAOYSA-N
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Description

Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid is a useful research compound. Its molecular formula is C14H24N2O5S and its molecular weight is 332.42. The purity is usually 95%.
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Scientific Research Applications

Organic Solvent and Surface Treatment Applications

Tert-butyl acetate is primarily utilized as an organic solvent in industrial settings for various applications, including coatings, surface treatment, and industrial cleaning. However, its use demands careful consideration due to potential adverse effects, particularly during pregnancy, as studies have shown possible harmful impacts on pregnant dams and embryo-fetal development when exposed to certain concentrations (안태환 et al., 2007).

Pharmacological Management in Epilepsy and Neuropathic Pain

A novel class of anticonvulsants termed functionalized amino acids (FAAs) and their derivatives, primary amino acid derivatives (PAADs), have shown promising results in the management of epilepsy and neuropathic pain. Certain PAAD derivatives demonstrated potent anticonvulsant activities and were effective in neuropathic pain models, suggesting their potential therapeutic application in these conditions (Amber M. King et al., 2011).

Prodrug Potential and Bioavailability

Research on methyldopa derivatives has highlighted the viability of certain esters as prodrugs, offering promising prospects for enhanced bioavailability and therapeutic efficacy. These esters, through hydrolysis, can yield significant plasma levels of methyldopa, indicating their potential as orally effective antihypertensive agents (W. S. Saari et al., 1984).

Investigation of Biotransformation Pathways

Studies have investigated the biotransformation pathways of chemicals like butylated hydroxytoluene (BHT) in rats, revealing insights into the metabolic processes involved and the resultant metabolites. Such research is crucial for understanding the potential toxicological implications of these chemicals and their metabolites (K. Tajima et al., 1981).

Evaluation of Antiepileptic Potential

The exploration of aminoalkanolic derivatives of xanthone has shed light on compounds with significant anticonvulsant properties. Some derivatives demonstrated activity in both anticonvulsant tests, indicating their potential as therapeutic agents for conditions like epilepsy (H. Marona et al., 1998).

Mechanism of Action

Target of Action

Similar compounds are known to be involved in suzuki–miyaura coupling reactions , a type of cross-coupling reaction, suggesting that this compound may also interact with organoboron reagents or palladium catalysts.

Mode of Action

It’s worth noting that compounds with similar structures have been used in the suzuki–miyaura coupling reactions . In these reactions, the compound may interact with its targets (organoboron reagents or palladium catalysts) to form new carbon-carbon bonds.

Biochemical Pathways

Given its potential role in suzuki–miyaura coupling reactions , it may influence the synthesis of various organic compounds.

Result of Action

As a potential participant in suzuki–miyaura coupling reactions , it may contribute to the formation of new carbon-carbon bonds, thereby influencing the synthesis of various organic compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid involves the reaction of tert-butyl glycinate with formaldehyde and paraformaldehyde to form tert-butyl 2-[amino(methyl)amino]acetate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to form the final product.", "Starting Materials": [ "tert-butyl glycinate", "formaldehyde", "paraformaldehyde", "4-methylbenzenesulfonyl chloride" ], "Reaction": [ "Step 1: React tert-butyl glycinate with formaldehyde and paraformaldehyde in the presence of a catalyst to form tert-butyl 2-[amino(methyl)amino]acetate.", "Step 2: Dissolve tert-butyl 2-[amino(methyl)amino]acetate in a suitable solvent and add 4-methylbenzenesulfonyl chloride dropwise with stirring.", "Step 3: Continue stirring the reaction mixture for several hours at room temperature or under reflux.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] }

CAS No.

1037825-20-9

Molecular Formula

C14H24N2O5S

Molecular Weight

332.42

IUPAC Name

tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H16N2O2.C7H8O3S/c1-7(2,3)11-6(10)5-9(4)8;1-6-2-4-7(5-3-6)11(8,9)10/h5,8H2,1-4H3;2-5H,1H3,(H,8,9,10)

InChI Key

GNAZZEYMVIVFQM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)CN(C)N

solubility

not available

Origin of Product

United States

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